4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide
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Overview
Description
4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide is a quaternary ammonium compound with a morpholine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide typically involves the quaternization of 2,4,6-trimethylmorpholine with ethyl bromide. The reaction is carried out in an aprotic solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent, such as diethyl ether .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the formulation of cleaning agents and disinfectants
Mechanism of Action
The mechanism of action of 4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide involves its interaction with cellular membranes, leading to disruption of membrane integrity. This results in leakage of cellular contents and eventual cell death. The compound targets lipid bilayers and proteins within the membrane, causing structural and functional damage .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 2,4,6-Trimethylmorpholine
- N-Ethylmorpholine
Uniqueness
4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This makes it more effective in certain applications, such as phase-transfer catalysis and antimicrobial activity, compared to its analogs .
Properties
CAS No. |
64632-05-9 |
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Molecular Formula |
C9H20BrNO |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
4-ethyl-2,4,6-trimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C9H20NO.BrH/c1-5-10(4)6-8(2)11-9(3)7-10;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MEKMKGCFQBXRKK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CC(OC(C1)C)C)C.[Br-] |
Origin of Product |
United States |
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